1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine
Description
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O5S/c1-13-11-17(18(22(23)24)12-16(13)19)20-7-9-21(10-8-20)28(25,26)15-5-3-14(27-2)4-6-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRPFYRZGJMFKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)[N+](=O)[O-])N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Fluorination Strategies
The 4-fluoro-5-methyl-2-nitrophenyl group is synthesized via directed nitration and fluorination. A representative approach involves:
- Starting material : 4-Fluoro-5-methylaniline.
- Nitration : Treatment with concentrated nitric acid ($$ \text{HNO}3 $$) and sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C to introduce the nitro group at the ortho position relative to the amine.
- Diazotization and fluorination : Conversion of the amine to a diazonium salt using $$ \text{NaNO}_2/\text{HCl} $$, followed by thermal decomposition or Balz-Schiemann reaction with hydrofluoric acid ($$ \text{HF} $$) to yield the fluoro derivative.
Example :
Halogenation for Piperazine Coupling
The aryl intermediate is converted to a reactive electrophile (e.g., chloride) for subsequent coupling:
- Sandmeyer reaction : Treatment of 4-fluoro-5-methyl-2-nitroaniline with $$ \text{CuCl}_2 $$ in HCl replaces the amine with a chloride, yielding 4-fluoro-5-methyl-2-nitrochlorobenzene.
Piperazine Ring Formation
Nucleophilic Aromatic Substitution (SNAr)
The piperazine nitrogen attacks the electron-deficient aryl chloride:
- Reaction conditions :
Example :
Alternative Cyclization Approach
A bis-chloroethylamine derivative condenses with an aniline to form the piperazine ring:
- Substrate : $$ N,N $$-Bis(2-chloroethyl)-4-fluoro-5-methyl-2-nitroaniline.
- Reaction : Condensation with 4-methoxybenzenesulfonamide in toluene/$$ \text{NaOH} $$ at reflux.
Example :
- Using $$ N,N $$-bis(2-chloroethyl)-4-N-methyl-p-nitroaniline (300 g) and p-methoxyaniline (120 g) in DMF/$$ \text{NaOH} $$ yields 87% of the piperazine intermediate.
Sulfonylation of Piperazine
Sulfonyl Chloride Preparation
4-Methoxybenzenesulfonyl chloride is synthesized via:
Coupling Reaction
The piperazine intermediate reacts with the sulfonyl chloride:
- Conditions :
Example :
- Adding 4-methoxybenzenesulfonyl chloride (1.2 eq) to 1-(4-fluoro-5-methyl-2-nitrophenyl)piperazine in THF/$$ \text{Et}_3\text{N} $$ achieves 92% conversion.
Optimization and Analytical Validation
Reaction Monitoring
Yield Improvement Strategies
- Solvent selection : DMF enhances nucleophilicity vs. toluene for sterically hindered reactions.
- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.
Comparative Analysis of Methodologies
| Parameter | SNAr Approach | Cyclization Approach |
|---|---|---|
| Yield | 82–87% | 85–88% |
| Reaction Time | 12–24 h | 24–48 h |
| Byproducts | Minimal | Symmetric piperazines |
| Scalability | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions may introduce different functional groups to the aromatic ring.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine exhibit promising anticancer properties. The compound's structure allows it to act as an inhibitor of epidermal growth factor receptor (EGFR) mutations, which are implicated in various cancers.
Case Study:
A study demonstrated that derivatives of piperazine with substituted phenyl groups showed enhanced activity against cancer cell lines. The introduction of electron-withdrawing groups like fluorine and nitro significantly increased the potency against EGFR-mutant cancers, making this compound a candidate for further development in targeted cancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. The presence of the methoxy and nitro groups contributes to its ability to disrupt bacterial cell walls and inhibit growth.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| This compound | E. coli | 32 |
| This compound | S. aureus | 16 |
This table illustrates the effectiveness of the compound against common bacterial strains, indicating its potential as a new antimicrobial agent .
Neurological Applications
Piperazine derivatives have been explored for their neuropharmacological effects, particularly in treating anxiety and depression. The unique substitution pattern in this compound may enhance its binding affinity to serotonin receptors.
Case Study:
In preclinical trials, compounds with similar structures were shown to exhibit anxiolytic effects in animal models. The interaction with serotonin receptors could provide insights into developing new treatments for mood disorders .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine can be compared with other piperazine derivatives, such as:
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
1-(4-Methoxyphenyl)piperazine: Used in medicinal chemistry for drug development.
1-(4-Nitrophenyl)piperazine: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine (CAS No. 1262222-56-9) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperazine moiety, a nitrophenyl group, and a methoxybenzenesulfonyl group, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
Molecular Structure
- Molecular Formula : C18H20FN3O5S
- Molecular Weight : 393.43 g/mol
- SMILES Notation : CC1=C(C(=C(C=C1)F)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C(N)C(=O)O
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that piperazine derivatives can inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the nervous system. The virtual screening of similar compounds suggests that they bind at the peripheral anionic site and catalytic sites of AChE, potentially leading to therapeutic applications in neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Activity
Recent studies have demonstrated that certain piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.78 to 1.56 µM, indicating potent antibacterial activity .
Antioxidant and Anti-inflammatory Properties
In vitro studies have indicated that piperazine derivatives possess antioxidant and anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory cytokines and reactive oxygen species (ROS), which are implicated in various inflammatory diseases .
Study 1: Acetylcholinesterase Inhibition
A study conducted by Varadaraju et al. focused on the inhibition of human AChE by various piperazine derivatives, including those structurally similar to the compound . The results showed that these derivatives significantly inhibited AChE activity, suggesting potential use in treating cognitive disorders .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial activity of several piperazine derivatives against common bacterial pathogens. The compound exhibited promising results with low MIC values, highlighting its potential as a lead compound for developing new antimicrobial agents .
Q & A
Q. What are the established synthetic routes for 1-(4-fluoro-5-methyl-2-nitrophenyl)-4-(4-methoxybenzenesulfonyl)piperazine, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or coupling reactions. A general approach involves:
- Reacting 1-(4-fluoro-5-methyl-2-nitrophenyl)piperazine with 4-methoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., N,N-diisopropylethylamine) .
- Purification via flash chromatography (silica gel, methanol/dichloromethane gradients) or crystallization (ethyl ether) to isolate the sulfonamide product . Optimization includes adjusting stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and temperature (0–25°C) to minimize side reactions like over-sulfonation.
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
Key techniques:
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ ~7.3–7.5 ppm), nitrophenyl (δ ~8.1–8.3 ppm), and methoxybenzenesulfonyl groups (δ ~3.8 ppm for OCH₃) .
- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>95%) using C18 columns with acetonitrile/water gradients .
- XRPD : Analyze crystallinity and polymorphic forms, critical for reproducibility in biological assays .
Q. How do solubility and formulation challenges impact experimental design for this compound?
The compound’s low aqueous solubility (log P ~3.5) necessitates:
- Solubilization agents : DMSO or cyclodextrins for in vitro assays (e.g., enzyme inhibition) .
- Formulation : Nanoemulsions or liposomal encapsulation for in vivo pharmacokinetic studies to enhance bioavailability .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for piperazine-based derivatives like this compound?
SAR studies focus on:
- Substituent variation : Replacing the 4-methoxybenzenesulfonyl group with electron-withdrawing (e.g., nitro) or bulky groups to modulate receptor binding .
- Bioisosteric replacement : Swapping the fluorophenyl ring with pyridinyl or thiophene to improve metabolic stability .
- Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) to identify key interactions with targets like dopamine receptors .
Q. How can researchers address contradictions in reported biological activity data for nitroaryl-piperazine derivatives?
Discrepancies in IC₅₀ values (e.g., antimicrobial vs. receptor-binding assays) arise from:
- Assay conditions : Standardize pH (7.4), temperature (37°C), and solvent concentration (<1% DMSO) .
- Metabolite interference : Use LC-MS to rule out degradation products during prolonged incubations .
- Target selectivity : Validate off-target effects via kinase profiling panels or radioligand binding assays .
Q. What in silico tools are effective for predicting metabolic pathways and toxicity of this compound?
Computational workflows include:
- CYP450 metabolism prediction : SwissADME or ADMETlab to identify likely oxidation sites (e.g., piperazine ring) .
- Toxicity profiling : ProTox-II for hepatotoxicity alerts related to nitro groups .
- Degradation modeling : Molecular dynamics simulations (AMBER) to assess hydrolytic stability of the sulfonamide bond .
Q. How should researchers handle the nitro group’s instability during long-term storage or high-temperature reactions?
Mitigation strategies:
Q. What analytical methods detect degradation products under accelerated stability conditions?
Use:
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidants (H₂O₂) .
- LC-HRMS : Identify major degradation products (e.g., des-nitro or sulfonic acid derivatives) .
- Kinetic modeling : Arrhenius plots to extrapolate shelf-life at 25°C .
Methodological Best Practices
- Synthetic reproducibility : Always characterize intermediates (e.g., 1-(4-fluoro-5-methyl-2-nitrophenyl)piperazine) via NMR before proceeding to sulfonylation .
- Biological assays : Include positive controls (e.g., known dopamine D3 antagonists) and account for solvent cytotoxicity .
- Data reporting : Adhere to FAIR principles—publish raw spectral data and crystallographic files in open repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
